molecular formula C11H10N2O2 B14886428 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B14886428
M. Wt: 202.21 g/mol
InChI Key: JXAALQAISZDZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraene-9-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-3-2-6-13-9-5-1-4-8(9)12-10(7)13/h2-3,6H,1,4-5H2,(H,14,15)

InChI Key

JXAALQAISZDZMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N3C=CC=C(C3=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.